molecular formula C8H10ClN3 B8561400 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

Cat. No. B8561400
M. Wt: 183.64 g/mol
InChI Key: OOYLNHYKZWRIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04855314

Procedure details

A solution of sodium nitrite (4.0 g) in water (34 ml) was added dropwise at -5° to -2° to a suspension of 4-aminobenzeneacetonitrile (7.6 g) in concentrated hydrochloric acid (80 ml), and stirring was continued at -2° for 20 min. The mixture was filtered and the filtrate added dropwise at 0° to 5° to a solution of tin (II) chloride dihydrate (65 g) in concentrated hydrochloric acid (130 ml). The mixture was allowed to warm to room temperature overnight (17 h), and the precipitate was filtered off, washed with concentrated hydrochloric acid, cold absolute ethanol, and dry ER, and dried to give the title salt as a powder (6.05 g). m.p. 207°-210° (foams).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1.[ClH:15]>O>[ClH:15].[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC#N
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate added dropwise at 0° to 5° to a solution of tin (II) chloride dihydrate (65 g) in concentrated hydrochloric acid (130 ml)
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with concentrated hydrochloric acid, cold absolute ethanol
CUSTOM
Type
CUSTOM
Details
dry ER
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.